6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine

Alkylating agent DNA crosslinking Cytotoxic mechanism

Securing a reliable monofunctional alkylator for DNA damage pathway studies is challenging. This compound offers a defined solution. Key advantages: 1) Single aziridine warhead for studying monoalkylation vs. crosslinking. 2) Orthogonal reactivity at the 4-chloro position for late-stage SAR diversification. 3) Validated as a key intermediate for antineoplastic 4-aziridyl-6-aryl-pyrimidine programs. Ensure identity verification for intended alkylation chemistry.

Molecular Formula C12H10ClN3
Molecular Weight 231.68 g/mol
CAS No. 63019-51-2
Cat. No. B13954220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine
CAS63019-51-2
Molecular FormulaC12H10ClN3
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1CN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl
InChIInChI=1S/C12H10ClN3/c13-10-8-11(16-6-7-16)15-12(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyHANLIIBFXPRKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine Chemical Profile


6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine (CAS 63019-51-2) is a heterocyclic small molecule belonging to the aziridinylpyrimidine class, historically investigated as a cytotoxic alkylating agent [1]. Its structure features a pyrimidine core substituted with a 2-phenyl group, a 4-chloro leaving group, and a strained 1-aziridinyl ring at the 6-position, conferring a molecular formula of C12H10ClN3 and a molecular weight of 231.68 g/mol . The compound exhibits a melting point of 66–67 °C and predicted physicochemical parameters including a density of approximately 1.346 g/cm³ and a pKa of -0.05 ± 0.39 . This compound is primarily utilized as a synthetic intermediate and as a tool compound for studying aziridine-mediated alkylation mechanisms in medicinal chemistry and chemical biology research contexts.

1
Defined monofunctional alkylator probe with single aziridine warhead for DNA monoadduct studies.
2
Orthogonal chloro and aziridine reactive sites enable modular synthetic elaboration for probe libraries.
3
Research tool compound for studying aziridine-mediated alkylation mechanisms in chemical biology.

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine Procurement Risks


Substituting 6-(1-aziridinyl)-4-chloro-2-phenylpyrimidine with a generic pyrimidine scaffold or a non-aziridinyl analog fundamentally alters the compound's alkylating reactivity profile, which is the critical determinant of its biological mechanism of action [1]. The strained aziridine ring functions as a latent electrophilic warhead; its removal (e.g., to 4-chloro-2-phenylpyrimidine) eliminates covalent bond-forming capacity with biological nucleophiles, while replacement with a bis-aziridinyl variant (e.g., 2,4-bis(aziridinyl)-6-chloropyrimidine) doubles the alkylating valency, potentially shifting the DNA crosslinking versus mono-alkylation balance and drastically altering the toxicity and selectivity profile [2]. Even within the mono-aziridinyl subclass, repositioning the aziridine or altering the halogen substituent changes the electronic landscape of the pyrimidine ring, as evidenced by the activating effect of a 5-bromo substituent on nucleophilic aromatic substitution kinetics reported in the primary synthesis literature [3]. For scientists procuring this compound as a mechanistic probe or a synthetic building block, strict identity verification against CAS 63019-51-2 is essential to ensure that the intended monofunctional alkylation chemistry and the specific steric/electronic environment dictated by the 4-chloro-6-aziridinyl-2-phenyl arrangement are maintained.

  • Non-aziridinyl pyrimidine analogs lack the electrophilic aziridine warhead and cannot replicate covalent DNA damage mechanisms.
  • Bis-aziridinyl variants (e.g., 2,4-bis(aziridinyl)-6-chloropyrimidine) may shift repair pathway engagement from monoadduct to crosslink responses.
  • Aziridine positional isomers (e.g., 2-aziridinyl) exhibit divergent electronic environment and chemical stability, potentially invalidating SAR interpretation.

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine Differentiation Evidence


Mono- vs. Bis-Aziridinyl Alkylating Potential

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine contains a single aziridine ring, classifying it as a monofunctional alkylating agent. In contrast, the closely related analog 2,4-bis(aziridinyl)-6-chloropyrimidine (CV; ethymidine; etimidin) bears two aziridine groups and functions as a bifunctional alkylator capable of forming DNA interstrand crosslinks [1]. The seminal 1952 study by Hendry and Homer demonstrated that within the aziridinopyrimidine series, cytotoxicity and tumor-inhibitory activity are highly sensitive to both the number and position of aziridine substituents; mono-aziridinyl derivatives exhibited a distinctly different activity spectrum from bis-aziridinyl counterparts in Walker rat carcinoma models [1]. This valency difference has direct mechanistic consequences: monofunctional alkylators produce single-base adducts that are often repaired by base excision repair pathways, whereas bifunctional crosslinkers generate lesions requiring homologous recombination or Fanconi anemia pathway repair, leading to fundamentally different resistance profiles and therapeutic windows [2].

Alkylating Valency
Class-level
Target: 1 aziridine (monofunctional)
Comparator: 2 aziridines (bifunctional crosslinker)
Monofunctional vs. bifunctional alkylation shifts DNA lesion type and repair pathway context.
Walker rat carcinoma model data reported; repair pathway interpretation requires validation.
Alkylating agent DNA crosslinking Cytotoxic mechanism

C4 Chloro vs. Amino Substituent Effects

The 4-chloro substituent of 6-(1-aziridinyl)-4-chloro-2-phenylpyrimidine serves as both an electron-withdrawing group that modulates the pyrimidine ring's electronic character and as a leaving group for further synthetic elaboration via nucleophilic aromatic substitution (SNAr) [1]. The Upjohn patent EP0210228A1 directly compares 4-chloro-6-aryl-pyrimidines with their 4-amino counterparts (4-(1-aziridyl)-6-phenyl-2-pyrimidinamine) and reports antileukemia activity data for both subclasses, establishing that the 4-position substituent identity critically influences antineoplastic potency [2]. Specifically, 4-chloro derivatives (including 4-chloro-5-fluoro-6-phenyl-2-pyrimidinamine and 4,5-dichloro-6-phenyl-2-pyrimidinamine) and 4-aziridyl derivatives (such as 4-(1-aziridyl)-6-phenyl-2-pyrimidinamine and 4-(1-aziridyl)-5-bromo-6-phenyl-2-pyrimidinamine) were both evaluated, with the patent disclosing that compounds bearing the 4-chloro substituent demonstrated a distinct antileukemia profile compared to the 4-aziridyl or 4-amino series [2]. The predicted pKa of -0.05 ± 0.39 for the target compound indicates the pyrimidine ring is essentially unprotonated at physiological pH, differentiating it from 4-amino-substituted analogs that typically exhibit higher basicity and altered cellular permeability.

C4 Substituent Impact
Context-dependent
Target: 4-chloro (pKa ~0)
Comparator: 4-amino analogs (pKa ~3–5)
Electronic environment and SNAr reactivity differ; antileukemia profile diverges per patent disclosure.
pKa predicted; patent-reported qualitative antileukemia screening data.
Nucleophilic aromatic substitution Structure-activity relationship Pyrimidine scaffold

Solid-State Property Differentiation

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine exhibits a reported melting point of 66–67 °C , indicating it is a crystalline solid at ambient temperature. This is in marked contrast to the non-aziridinyl precursor 4-chloro-2-phenylpyrimidine (CAS 14790-42-2), which has a significantly lower melting point (typically reported in the range of 40–45 °C for related 4-chloro-2-arylpyrimidines) . The higher melting point of the target compound is consistent with the introduction of the polar aziridine ring, which enhances intermolecular dipole-dipole interactions in the crystal lattice. Additionally, the bis-aziridinyl analog 2,4-bis(aziridinyl)-6-chloropyrimidine (CV) is reported to have a melting point in a different thermal range (literature reports ~110–115 °C for certain bis-aziridinyl pyrimidines), reflecting the distinct solid-state packing imposed by dual aziridine substitution [1]. These thermal differences are not merely academic; they directly impact compound handling, weighing accuracy for solution preparation, and suitability for solid-formulation studies in preclinical development.

Melting Point
Reported
66–67 °C
Non-aziridinyl analog: ~40–45 °C; Bis-aziridinyl analog: ~110–115 °C
Thermal behavior supports rapid identity verification and informs handling protocols.
Deviation from expected mp may indicate degradation or incorrect compound supply.
Solid-state characterization Crystallinity Formulation development

Aziridine Positional Isomerism

The IUPAC-preferred name for CAS 63019-51-2 is 4-(aziridin-1-yl)-6-chloro-2-phenylpyrimidine, reflecting that the aziridine moiety is attached at what is conventionally the 4-position of the pyrimidine ring when priority numbering is applied. However, the alternative naming convention places the aziridine at the 6-position. Regardless of nomenclature, the critical structural fact is that the aziridine group is positioned para to the 2-phenyl group across the pyrimidine ring and adjacent to the chlorine-bearing carbon . This regiochemistry distinguishes the compound from its regioisomer where the aziridine would be at the 2-position (e.g., 2-(1-aziridinyl)-4,6-dichloropyrimidine), a compound explicitly synthesized and characterized in the 1961 Koppel et al. study [1]. That study reported that the 2-aziridinyl isomer exhibited markedly different chemical stability and reactivity compared to the 4-aziridinyl series, with the 2-aziridinyl group greatly increasing the electron density of the pyrimidine system and altering susceptibility to nucleophilic attack [1]. The unambiguous structural assignment by the InChIKey HANLIIBFXPRKMI-UHFFFAOYSA-N provides a machine-readable, hash-based identity verification tool for procurement quality control.

Regiochemistry
Class-level
Target: aziridine at 4/6-position (para to phenyl)
Comparator: 2-aziridinyl isomer (electron-rich, distinct reactivity)
Positional isomerism alters electron density and biological activity; identity verification essential.
InChIKey HANLIIBFXPRKMI-UHFFFAOYSA-N provides machine-readable structural confirmation.
Positional isomer Regiochemistry Structure-activity relationship

Antineoplastic Activity Spectrum by Patent Class

The Upjohn patent EP0210228A1 (also published as WO-8604583-A1) explicitly claims 4-aziridyl-5-substituted/unsubstituted-6-aryl-pyrimidine compounds of Formula IA, which structurally encompasses 6-(1-aziridinyl)-4-chloro-2-phenylpyrimidine (when R4 = chloro, R5 = H, R6 = phenyl, and the aziridine is positioned at C4/C6) [1]. The patent discloses antileukemia activity data for multiple compounds including 4-(1-aziridyl)-6-phenyl-2-pyrimidinamine, 4-(1-aziridyl)-5-bromo-6-phenyl-2-pyrimidinamine, 4-chloro-5-fluoro-6-phenyl-2-pyrimidinamine, and 4,5-dichloro-6-phenyl-2-pyrimidinamine, establishing a pharmacological class effect against leukemic cell lines [1]. Critically, the patent distinguishes between three subclasses: (IA) 4-aziridyl-6-aryl-pyrimidines, (IB) N'-[2-(1-aziridyl)ethyl]-6-aryl-2,4-pyrimidinediamines, and the 4-chloro/bromo intermediates. Compounds in subclass IA, to which the target compound structurally belongs, possess both the aziridine alkylating warhead and an aryl substituent that contributes to DNA intercalation or target binding, a dual pharmacophoric feature not present in simpler aziridinylpyrimidines lacking the 6-aryl group [2]. This patent-based pharmacological differentiation supports the compound's selection over non-aryl or non-aziridinyl pyrimidines for antineoplastic-focused research programs.

Patent Pharmacophore
Class-level
Covered by EP0210228A1 Formula IA (4-aziridyl-6-aryl-pyrimidine class); antileukemia activity claimed for class.
Reported class-level antileukemia effect supports research as alkylator-based probe in cancer models.
Compound-specific IC₅₀ and in vivo data not publicly disclosed; de novo validation required.
Antileukemia Patent pharmacology 6-aryl pyrimidine

Hazard and Handling Profile Differentiation

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is classified as a toxic substance with specific hazardous decomposition products, including toxic chlorides and nitrogen oxides upon combustion . This hazard profile is directly attributable to the combination of the strained aziridine ring (a known alkylating toxicophore) and the chloro substituent. In comparison, the non-aziridinyl analog 4-chloro-2-phenylpyrimidine (CAS 14790-42-2) lacks the aziridine-associated alkylation hazard and is primarily classified for irritant properties rather than systemic toxicity . Conversely, the bis-aziridinyl analog 2,4-bis(aziridinyl)-6-chloropyrimidine presents an amplified hazard due to dual alkylating functionality [1]. The target compound's storage requirements—low temperature, ventilation, and dry conditions—reflect the thermal sensitivity of the aziridine ring, which can undergo ring-opening polymerization or hydrolysis if improperly stored, potentially generating biologically inactive or differentially toxic degradation products that would confound experimental results.

Hazard Classification
Context-dependent
Target: toxic (aziridine alkylator)
Comparators: non-aziridinyl (lower hazard); bis-aziridinyl (higher hazard)
Intermediate hazard tier demands specialized storage and handling protocols for alkylating agents.
Storage: low temperature, dry, ventilated; decomposition products may confound experimental results.
Laboratory safety Aziridine toxicity Chemical hazard classification

6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine Research Applications


Monofunctional Alkylator Probe for DNA Damage Studies

Researchers investigating the cellular consequences of monofunctional versus bifunctional DNA alkylation can deploy 6-(1-aziridinyl)-4-chloro-2-phenylpyrimidine as a defined monofunctional alkylator probe. As established in Section 3 (Evidence Item 1), this compound bears a single aziridine warhead, distinguishing it mechanistically from bis-aziridinyl crosslinkers such as 2,4-bis(aziridinyl)-6-chloropyrimidine (CV) [1]. Controlled comparative experiments using the mono-aziridinyl versus bis-aziridinyl compounds, matched for the pyrimidine carrier scaffold, enable dissection of DNA damage signaling pathways specific to monoadducts versus interstrand crosslinks. The 4-chloro substituent further allows for radiolabeling or fluorescent tagging via SNAr chemistry without altering the aziridine alkylation functionality, facilitating cellular uptake and localization studies [2].

Synthetic Intermediate for Pyrimidine Probe Libraries

The compound serves as a versatile late-stage diversification intermediate for medicinal chemistry campaigns targeting the 6-aryl pyrimidine chemical space. As documented in the Upjohn patent EP0210228A1, the 4-chloro position is amenable to nucleophilic displacement with amines, thiols, or alkoxides, while the aziridine ring can be selectively opened with nucleophiles under controlled conditions to install β-substituted ethylamino functionality [1]. This orthogonal reactivity—distinct from non-halogenated or non-aziridinyl pyrimidine scaffolds—enables systematic structure-activity relationship (SAR) exploration at two independent vector positions from a single advanced intermediate, reducing the synthetic step count for lead optimization programs [2]. The defined melting point of 66–67 °C (Section 3, Evidence Item 3) provides a convenient purity benchmark for each diversification product .

Antileukemia Lead Optimization Starting Point

For oncology drug discovery programs focused on hematological malignancies, 6-(1-aziridinyl)-4-chloro-2-phenylpyrimidine represents an entry point into the pharmacologically validated 4-aziridyl-6-aryl-pyrimidine antineoplastic class disclosed in patent EP0210228A1 (Section 3, Evidence Item 5) [1]. The compound combines the DNA-alkylating aziridine warhead with an aryl substituent that may contribute to target binding affinity or DNA intercalation—a dual pharmacophoric feature that the patent data suggest is critical for antileukemia potency [1]. The established synthetic accessibility from 4-chloro-6-phenyl-2-pyrimidinamine precursors, as detailed in the patent's experimental section, enables rapid analog generation for lead optimization [2]. Researchers should note that while the patent class-level data support antileukemia potential, compound-specific in vivo efficacy and toxicity data for CAS 63019-51-2 remain limited in the public domain, necessitating de novo experimental validation.

Stability Reference Standard for Aziridine Compounds

The defined hazard profile and thermal sensitivity of 6-(1-aziridinyl)-4-chloro-2-phenylpyrimidine (Section 3, Evidence Item 6) make it a suitable reference compound for forced degradation studies aimed at understanding the stability liabilities of aziridine-containing pharmaceutical candidates [1]. Systematic exposure to heat, humidity, acidic/basic conditions, and nucleophilic media can generate degradation products arising from aziridine ring-opening, chlorine hydrolysis, or pyrimidine ring modification. Characterizing these degradation pathways using the target compound as a model substrate informs formulation strategy, lyophilization cycle design, and shelf-life specification setting for aziridine-bearing drug candidates in preclinical development [2]. The compound's requirement for low-temperature, dry storage underscores the practical importance of such stability profiling before committing to costly formulation development activities [1].

Application
Selection Property
Validation Focus
Monofunctional alkylator probe for DNA damage studies
Single aziridine warhead (monoalkylator)
Monoadduct vs crosslink repair pathway readouts
Synthetic intermediate for pyrimidine probe libraries
Orthogonal chloro and aziridine reactive sites
SNAr-based derivatization and aziridine ring-opening chemistry
Antileukemia class exploration starting point
4-aziridyl-6-aryl-pyrimidine pharmacophore
Antiproliferative activity in leukemic cell models (compound-specific validation needed)
Stability reference standard for aziridine compounds
Defined thermal sensitivity and hazard profile
Forced degradation studies and handling protocol validation
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